1-Chloroimidazolidine-2,4-dione
Description
1-Chloroimidazolidine-2,4-dione is a halogenated derivative of the imidazolidine-2,4-dione core, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and two ketone groups at positions 2 and 2. The chlorine substituent at position 1 introduces distinct electronic and steric effects, influencing its reactivity and biological interactions. The molecular formula of the hydrochloride analog is $ \text{C}3\text{H}5\text{N}3\text{O}2 \cdot \text{ClH} $, with a molecular weight of 151.55 g/mol . This scaffold is often explored in medicinal chemistry due to its versatility in forming bioisosteres and intermediates for heterocyclic synthesis .
Properties
CAS No. |
676239-17-1 |
|---|---|
Molecular Formula |
C3H3ClN2O2 |
Molecular Weight |
134.52 g/mol |
IUPAC Name |
1-chloroimidazolidine-2,4-dione |
InChI |
InChI=1S/C3H3ClN2O2/c4-6-1-2(7)5-3(6)8/h1H2,(H,5,7,8) |
InChI Key |
GSDQVZMTWWSMNU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloroimidazolidine-2,4-dione can be synthesized through several methods. One common approach involves the reaction of imidazolidine-2,4-dione with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs in an inert solvent like dichloromethane under reflux conditions to ensure complete chlorination .
Industrial Production Methods: In industrial settings, the production of 1-chloroimidazolidine-2,4-dione often involves continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Chloroimidazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of imidazolidine derivatives.
Oxidation and Reduction: The compound can be oxidized to form imidazolidine-2,4-dione derivatives with different oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate are used, while reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed:
Scientific Research Applications
1-Chloroimidazolidine-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
1-Chloroimidazolidine-2,4-dione can be compared with other similar compounds, such as:
Thiazolidine-2,4-dione: Both compounds share a similar core structure but differ in the presence of sulfur in thiazolidine-2,4-dione.
Imidazolidine-2,4-dione: The absence of the chlorine atom in imidazolidine-2,4-dione results in different reactivity and applications.
Uniqueness: 1-Chloroimidazolidine-2,4-dione is unique due to its chlorine substituent, which enhances its reactivity and allows for the formation of a wide range of derivatives with diverse applications .
Comparison with Similar Compounds
Physicochemical Properties
- Dipole Moments : Pyran-2,4-dione derivatives (e.g., 2a: 6.11 D) exhibit higher polarity than imidazolidine analogs, influencing solubility and crystal packing .
- Stability : H-bonding and O···H interactions dominate crystal stability in pyran-2,4-diones, whereas imidazolidines rely on aryl stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
